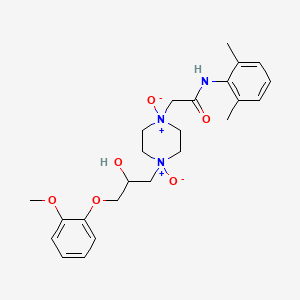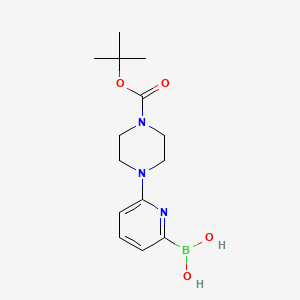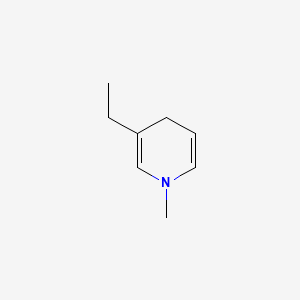![molecular formula C11H11F3O2 B594262 2-Methyl-2-[2-(Trifluormethyl)phenyl]-propansäure CAS No. 1220019-86-2](/img/structure/B594262.png)
2-Methyl-2-[2-(Trifluormethyl)phenyl]-propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid, also known as 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid, is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.202. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Sie kommt in verschiedenen Arzneimittelmolekülen vor, einschließlich potenziellen Arzneimittelmolekülen, zur Behandlung verschiedener Krankheiten und Störungen . Zum Beispiel enthält Berotralstat, ein Medikament zur Behandlung von hereditärem Angioödem (HAE), eine Trifluormethylgruppe .
Agrochemische Anwendungen
Trifluormethylpyridin (TFMP)-Derivate, die aus Trifluormethylverbindungen synthetisiert werden können, werden in der Agrochemie weit verbreitet eingesetzt . Mehr als 20 neue TFMP-haltige Agrochemikalien wurden auf den Markt gebracht . Diese Verbindungen werden hauptsächlich zum Schutz von Pflanzen vor Schädlingen eingesetzt .
Synthese von pharmazeutischen Wirkstoffen
2-(Trifluormethyl)phenylboronsäure, eine mit 2-Methyl-2-[2-(Trifluormethyl)phenyl]-propansäure verwandte Verbindung, kann in Suzuki-Kupplungsreaktionen verwendet werden, um 2-Trifluormethylaryl- oder Heteroarylderivate zu erhalten . Diese Derivate können zur Synthese von pharmazeutischen Wirkstoffen verwendet werden .
Synthese von Insektiziden
Trifluormethylverbindungen können zur Synthese neuartiger Insektizide wie Flubendiamid verwendet werden . Flubendiamid ist ein Phthalsäurediamid-Insektizid, das gegen Schmetterlingsschädlinge in verschiedenen ein- und mehrjährigen Kulturen eingesetzt wird
Wirkmechanismus
Target of Action
Similar compounds have been used in suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds participate in suzuki-miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have been used to synthesize derivatives with potential antagonistic effects on corticotropin-releasing hormone .
Action Environment
It’s known that the success of suzuki-miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemische Analyse
Biochemical Properties
The trifluoromethyl group in 2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-10(2,9(15)16)7-5-3-4-6-8(7)11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWWAVAPWECQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696393 |
Source


|
| Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-86-2 |
Source


|
| Record name | 2-Methyl-2-[2-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
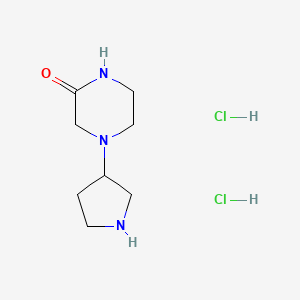
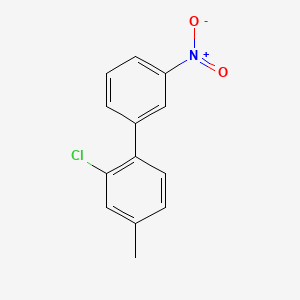
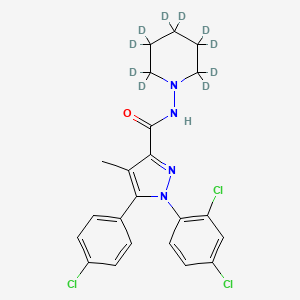
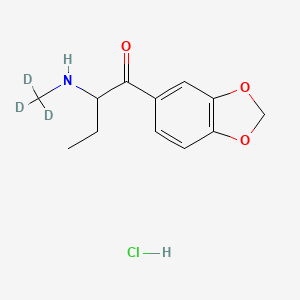
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)
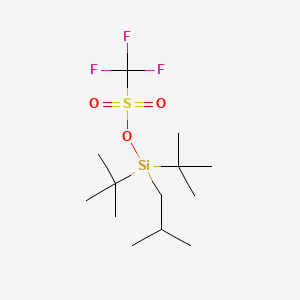

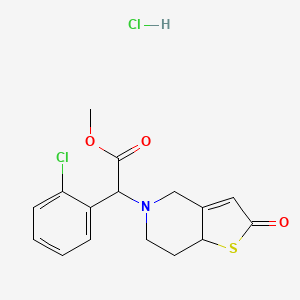
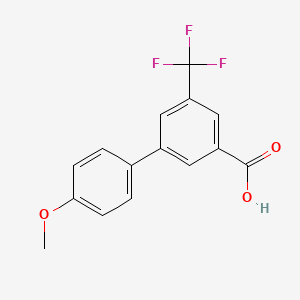

![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)
